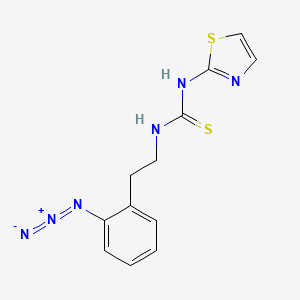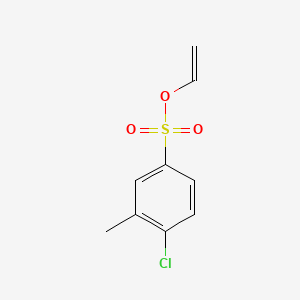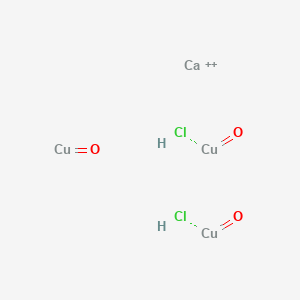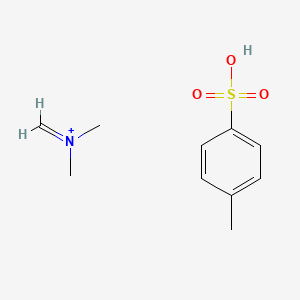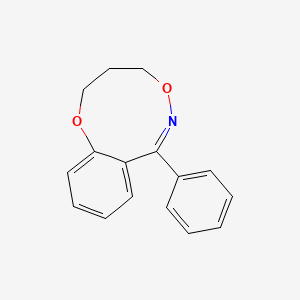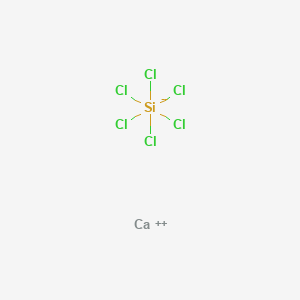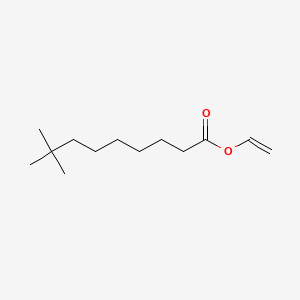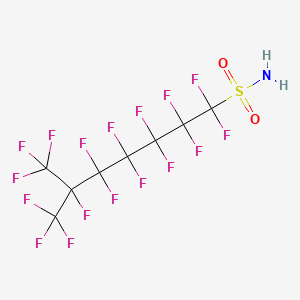
Dipotassium aquapentachlororhodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium aquapentachlororhodate: is a coordination compound with the formula K₂[RhCl₅(H₂O)] It features a rhodium center surrounded by five chloride ligands and one water molecule, forming a distorted octahedral geometry
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipotassium aquapentachlororhodate can be synthesized by reacting rhodium trichloride with potassium dichromate in an aqueous solution. The reaction mixture is then slowly evaporated at room temperature to yield red needle-shaped crystals of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard laboratory techniques such as crystallization and solvent evaporation. Industrial-scale production would likely involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions: Dipotassium aquapentachlororhodate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve ligands like triphenylphosphine (PPh₃) under mild conditions.
Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products:
Substitution Reactions: Formation of new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of rhodium, leading to different rhodium complexes.
Scientific Research Applications
Dipotassium aquapentachlororhodate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rhodium complexes, which are valuable in catalysis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment due to rhodium’s ability to interact with DNA.
Mechanism of Action
The mechanism by which dipotassium aquapentachlororhodate exerts its effects involves the coordination of the rhodium center with various ligands. The rhodium atom can form bonds with different molecules, altering their chemical properties and reactivity. This coordination chemistry is crucial for its applications in catalysis and potential therapeutic uses. The molecular targets and pathways involved depend on the specific ligands and reactions in which the compound participates .
Comparison with Similar Compounds
Dipotassium aquapentachlororuthenate (K₂[RuCl₅(H₂O)]): Similar structure but with ruthenium instead of rhodium.
Dipotassium aquapentachloroplatinate (K₂[PtCl₅(H₂O)]): Similar structure but with platinum instead of rhodium.
Comparison:
Rhodium vs. Ruthenium: Rhodium complexes are generally more reactive and have different catalytic properties compared to ruthenium complexes.
Rhodium vs. Platinum: Rhodium complexes are often more cost-effective and have unique reactivity patterns compared to platinum complexes, making them suitable for different applications.
Properties
CAS No. |
15306-82-8 |
|---|---|
Molecular Formula |
Cl5H2K2ORh |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
dipotassium;pentachlororhodium(2-);hydrate |
InChI |
InChI=1S/5ClH.2K.H2O.Rh/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
InChI Key |
NRMMWWIOUMPFGB-UHFFFAOYSA-I |
Canonical SMILES |
O.Cl[Rh-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


